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Compound of Interest

Compound Name: 4-(3-Bromophenyl)butan-2-one

Cat. No.: B1331217

4-(3-Bromophenyl)butan-2-one is a substituted aromatic ketone that serves as a crucial
building block in modern organic synthesis. Its structure, featuring a reactive ketone carbonyl
group and a strategically placed bromine atom on the phenyl ring, makes it a highly versatile
intermediate for constructing more complex molecular architectures. The bromine atom is
particularly significant as it provides a reactive handle for a variety of palladium-catalyzed
cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the facile
introduction of diverse functional groups.[1][2][3] This dual functionality makes 4-(3-
Bromophenyl)butan-2-one an attractive starting material in medicinal chemistry and materials
science, particularly for the synthesis of novel pharmaceutical agents and functional organic
materials.[4][5] This guide provides an in-depth exploration of its properties, synthesis,
characterization, and safe handling, offering field-proven insights for its effective utilization in a
research and development setting.

Section 1: Core Physicochemical and Spectroscopic
Profile

A comprehensive understanding of a compound's physical and chemical properties is
fundamental to its application in synthesis. The key identifiers and computed properties for 4-
(3-Bromophenyl)butan-2-one are summarized below.
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Property Value Source
CAS Number 3506-70-5 [6]
Molecular Formula C10H11Bro [7]
Molecular Weight 227.10 g/mol [7]
IUPAC Name 4-(3-bromophenyl)butan-2-one  [7]
Synonyms 4-(3-Bromophenyl)-2-butanone  [7]
Appearance Typically a solid or oil [8][9]
XLogP3 2.5 [7]
Hydrogen Bond Donor Count 0 [7]
Hydrogen Bond Acceptor

C)(;untg p ! 7
Rotatable Bond Count 3 [7]

Section 2: Strategic Synthesis—A Reliable Two-Step
Approach

The synthesis of 4-(3-Bromophenyl)butan-2-one can be efficiently achieved through a robust
and scalable two-step sequence involving a base-catalyzed aldol condensation followed by
catalytic hydrogenation. This classic approach is favored for its high reliability, use of readily
available starting materials, and operational simplicity.

Causality of the Chosen Route: The Claisen-Schmidt (crossed aldol) condensation between 3-
bromobenzaldehyde and acetone is a highly effective method for forming the carbon skeleton.
[10] The aldehyde lacks a-hydrogens, preventing self-condensation, while the ketone's a-
protons are readily deprotonated by a base like sodium hydroxide. The resulting a,3-
unsaturated ketone is then selectively reduced. Catalytic hydrogenation is chosen for this step
due to its high efficiency and clean conversion, avoiding the need for stoichiometric metal
hydride reagents and simplifying workup.

Workflow: Synthesis of 4-(3-Bromophenyl)butan-2-one
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Caption: Two-step synthesis of the target compound.

Experimental Protocol: Step-by-Step Methodology
Step 1: Synthesis of (E)-4-(3-Bromophenyl)but-3-en-2-one
o Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar,

dissolve sodium hydroxide (2.0 g, 50 mmol) in a mixture of deionized water (20 mL) and
ethanol (15 mL).
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Reaction Setup: Cool the flask in an ice-water bath to 0-5 °C.

Addition of Reactants: To the cooled basic solution, add 3-bromobenzaldehyde (9.25 g, 50
mmol) followed by the dropwise addition of acetone (7.3 mL, 100 mmol) over 15 minutes,
ensuring the temperature remains below 10 °C. The significant excess of acetone drives the
reaction towards the desired product and minimizes side reactions.[11]

Reaction Execution: After the addition is complete, remove the ice bath and allow the mixture
to stir at room temperature for 12-16 hours. A precipitate will typically form during this time.

Isolation: Quench the reaction by pouring the mixture into 100 mL of cold water. Collect the
solid product by vacuum filtration using a Biichner funnel.

Purification: Wash the crude solid with copious amounts of cold water until the filtrate is
neutral. Recrystallize the product from a suitable solvent system, such as ethanol/water, to
yield the pure a,B-unsaturated ketone intermediate.

Step 2: Synthesis of 4-(3-Bromophenyl)butan-2-one

Catalyst Setup: In a hydrogenation flask or a suitable pressure vessel, charge (E)-4-(3-
bromophenyl)but-3-en-2-one (from Step 1, 4.5 g, 20 mmol) and 10% Palladium on Carbon
(Pd/C) catalyst (200 mg, ~4-5 wt%).

Solvent Addition: Add methanol (50 mL) as the solvent.

Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (H-z).
Pressurize the vessel to 50 psi (or conduct hydrogenation under a hydrogen balloon at
atmospheric pressure).

Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction progress
can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass
Spectrometry (GC-MS) to observe the disappearance of the starting material.

Workup: Once the reaction is complete (typically 4-8 hours), carefully vent the hydrogen and
purge the vessel with nitrogen.

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://www.odinity.com/synthesis-of-4-bromochalcone/
https://www.benchchem.com/product/b1331217?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1331217?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the
palladium catalyst. Wash the Celite® pad with a small amount of methanol to ensure
complete recovery of the product.

o Final Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to
remove the solvent. The resulting crude oil or solid can be further purified by column
chromatography on silica gel if necessary, using a hexane/ethyl acetate gradient to afford the
final product.

Section 3: Analytical Characterization—A Self-
Validating System

Confirming the identity and purity of the synthesized 4-(3-Bromophenyl)butan-2-one is
paramount. A combination of spectroscopic techniques provides a self-validating system where
each method corroborates the structural features of the molecule.

e 1H NMR (Proton Nuclear Magnetic Resonance): This technique provides information on the
number and environment of hydrogen atoms. For 4-(3-Bromophenyl)butan-2-one, the
expected spectrum (in CDCIsz) would show:

o Aromatic Protons (7.0-7.4 ppm): A complex multiplet pattern corresponding to the four
protons on the disubstituted benzene ring.

o Methylene Protons (-CHz-Ar, ~2.9 ppm): A triplet corresponding to the two protons
adjacent to the aromatic ring.

o Methylene Protons (-CH2-CO, ~2.7 ppm): A triplet corresponding to the two protons
adjacent to the carbonyl group.

o Methyl Protons (CHs, ~2.1 ppm): A sharp singlet for the three protons of the acetyl group.
[12]

e 13C NMR (Carbon-13 Nuclear Magnetic Resonance): This analysis identifies all unique
carbon atoms in the molecule.

o Carbonyl Carbon (C=0): A signal in the downfield region, typically around 208 ppm,
characteristic of a ketone.
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o Aromatic Carbons: Multiple signals between 120-145 ppm, including the carbon bearing
the bromine atom (ipso-carbon) which will appear at the lower end of this range.

o Aliphatic Carbons: Signals for the two methylene carbons (~45 ppm and ~30 ppm) and the
methyl carbon (~30 ppm).

IR (Infrared) Spectroscopy: IR spectroscopy is used to identify functional groups.

o C=0 Stretch: A strong, sharp absorption band around 1715 cm~1, indicative of a saturated
aliphatic ketone.[12]

o C-H Stretch (Aromatic): Signals appearing just above 3000 cm™1.
o C-H Stretch (Aliphatic): Signals appearing just below 3000 cm~1.
o C=C Stretch (Aromatic): Overtone bands in the 1600-1450 cm~1 region.

e MS (Mass Spectrometry): This technique confirms the molecular weight. The mass spectrum
will show a characteristic molecular ion peak (M+) and an M+2 peak of nearly equal intensity,
which is the isotopic signature of a molecule containing one bromine atom. For C10H11BrO,
the expected peaks would be at m/z = 226 and 228.[7]

Section 4: Applications in Drug Discovery and
Development

4-(3-Bromophenyl)butan-2-one is not typically an end-product but rather a strategic
intermediate. Its value lies in its potential for elaboration into more complex, biologically active
molecules.

o Scaffold for Cross-Coupling: The 3-bromo substituent is a key functional handle for
palladium-catalyzed reactions.[13] This allows for the coupling of various aryl, heteroaryl, or
alkyl groups at this position, enabling the rapid generation of diverse compound libraries for
high-throughput screening. For example, a Suzuki coupling could introduce a new aromatic
ring system, a common strategy in the development of kinase inhibitors or GPCR
modulators.[3]
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e Precursor to Chiral Alcohols: The ketone functionality can be stereoselectively reduced to
form a chiral alcohol. This hydroxyl group can then serve as a key interaction point with
biological targets or as a site for further chemical modification.

» Derivatization of the Butanone Side Chain: The a-protons of the ketone are acidic and can
be deprotonated to form an enolate. This enolate can then react with various electrophiles,
allowing for the extension and modification of the butanone side chain, further increasing
molecular diversity.

Logical Workflow: Utilization in Medicinal Chemistry

4-(3-Bromophenyl)butan-2-one

Suzuki Coupling Ketone Reduction Enolate Formation
(with R-B(OH)z2) (e.g., with NaBHa) (with LDA)
|

Diverse Molecular Scaffolds

are oo RS,

Click to download full resolution via product page

Caption: Synthetic diversification of the core molecule.

Section 5: Safety, Handling, and Storage

Proper handling and storage are critical to ensure laboratory safety and maintain the integrity of
the compound. The following guidelines are based on standard safety data sheets for similar
chemical entities.[14][15]

o Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-
resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[16]
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e Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid
inhalation of dust or vapors.[14] Avoid contact with skin and eyes. Use non-sparking tools
and take precautionary measures against static discharge.[14]

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[14] Keep
away from incompatible substances such as strong oxidizing agents and strong bases.

o First Aid Measures:

o Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove
contaminated clothing. If irritation persists, seek medical attention.[16]

o Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if
present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

o Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a
poison center or doctor if you feel unwell.

o Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical
attention.

» Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
The material may be sent to a licensed chemical destruction plant.[14] Do not allow it to
enter sewer systems.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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